molecular formula C21H21NO4S2 B2585288 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide CAS No. 946297-88-7

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide

Cat. No.: B2585288
CAS No.: 946297-88-7
M. Wt: 415.52
InChI Key: PXEBTEXOBLPWFR-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide is a sulfonamide-benzamide hybrid compound featuring a thiophene moiety. Its structure integrates a 4-methylbenzamide group linked via an ethyl chain to a 4-methoxybenzenesulfonyl substituent and a thiophen-2-yl group.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-15-5-7-16(8-6-15)21(23)22-14-20(19-4-3-13-27-19)28(24,25)18-11-9-17(26-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEBTEXOBLPWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with an ethyl group. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. The final step involves the coupling of this intermediate with 4-methylbenzoyl chloride to form the desired benzamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the sulfonyl group results in the formation of sulfides.

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can lead to the inhibition of key signaling pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. N-{2-[2-(4-Methoxyphenyl)-6-Methyl-[1,2,4]Triazolo[3,2-b][1,3]Thiazol-5-yl]Ethyl}-4-Methylbenzamide (G856-8228) This compound shares the 4-methylbenzamide and 4-methoxyphenyl groups but replaces the sulfonyl and thiophene moieties with a triazolo-thiazole ring.

2.1.2. N-(2-(1H-Indol-3-yl)Ethyl)-4-Methylbenzamide Derivatives
Compounds such as N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzamide () retain the 4-methylbenzamide and ethyl linker but substitute the sulfonyl-thiophene unit with indole. Indole-containing derivatives exhibit distinct electronic properties due to the aromatic heterocycle, which could influence binding affinity in biological targets .

2.1.3. KN93 and KN92
KN93 (a CaMKII inhibitor) and its inactive analog KN92 share the 4-methoxybenzenesulfonyl group. However, KN93 incorporates a chlorocinnamyl chain and a hydroxyethylamine moiety instead of the thiophen-ethyl-4-methylbenzamide structure. This divergence highlights how sulfonyl groups are leveraged for enzyme inhibition but require specific auxiliary substituents for activity .

Physicochemical Properties

Table 1: Comparison of Melting Points and Substituents

Compound Name Substituents Melting Point (°C) Reference
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide Thiophene, sulfonyl, 4-methylbenzamide Not reported -
N-(2-(1H-Indol-3-yl)ethyl)-4-methylbenzamide Indole, 4-methylbenzamide 126.8–128.2
N-(2-(1H-Indol-3-yl)ethyl)-4-methoxybenzamide Indole, 4-methoxybenzamide 132.8–134.3
N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide Indole, 4-chlorobenzamide 150.6–152.0

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in ) increase melting points compared to electron-donating groups (e.g., OCH₃), likely due to enhanced intermolecular interactions .
  • The absence of melting point data for the target compound suggests a need for further experimental characterization.

Enzyme Inhibition

  • KN93: Inhibits CaMKII with an IC₅₀ of ~15–30 nmol in antinociceptive tolerance models. Its activity depends on the hydroxyethyl-sulfonyl group, which is absent in the target compound .
  • CRAC Domain-Binding Analogues : A related triazole-benzamide compound () binds to the CRAC domain of TSPO, reducing steroidogenesis. This suggests that the 4-methylbenzamide-thiophene scaffold in the target compound may similarly interact with lipid-binding domains .

2.3.2. Antibacterial and Antifungal Activity Thiophene-containing derivatives, such as those in , exhibit antibacterial activity via interactions with bacterial enzymes.

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide (CAS Number: 946297-47-8) is a complex organic compound with significant potential in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO5S2C_{21}H_{21}NO_{5}S_{2}, with a molecular weight of 431.5 g/mol. The compound features a sulfonamide group, a thiophene moiety, and an aromatic amide structure, which contribute to its diverse biological activities.

PropertyValue
Molecular Formula C₁₁H₂₁NO₅S₂
Molecular Weight 431.5 g/mol
CAS Number 946297-47-8
Structural Features Sulfonamide, Thiophene, Aromatic Amide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
  • Receptor Modulation : The compound can modulate the activity of G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various physiological functions.
  • Gene Expression : It may affect the transcriptional activity of genes associated with critical cellular processes, including apoptosis and cell cycle regulation.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens. This is likely due to its sulfonamide component, which has been historically recognized for its antibacterial properties.

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be particularly beneficial in treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells, and the presence of the sulfonamide group may enhance this effect by targeting specific cancer-associated enzymes.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent .
  • Animal Models : In vivo studies have suggested that administration of related compounds resulted in reduced tumor growth in animal models, supporting the hypothesis of their anticancer efficacy .
  • Mechanistic Insights : Research focusing on the interaction between this compound and specific GPCRs has revealed its potential to modulate signaling pathways associated with cancer progression and inflammation .

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide?

Answer:
Synthesis involves multi-step pathways, including sulfonamide coupling and thiophene-ethyl group functionalization. Key steps:

  • Sulfonamide Formation : React 4-methoxybenzenesulfonyl chloride with a thiophene-ethylamine intermediate under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Final yield optimization (e.g., 77% in related compounds) requires precise stoichiometry and inert atmospheres to prevent oxidation of thiophene .
  • Catalysts : Palladium-based catalysts may enhance coupling efficiency in aryl-ethyl bond formation .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve sulfonamide (-SO2_2-NH-) and thiophene protons (δ 6.8–7.5 ppm). NOESY confirms stereochemistry .
  • X-ray Crystallography : Determines absolute configuration of the ethyl-thiophene linkage (e.g., bond angles in related sulfonamides: C-S=1.76 Å) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 459.2) .

Basic: How should researchers design initial biological activity screens for this compound?

Answer:

  • In Vitro Assays : Test inhibition of enzymes with structural homology to MMP-9/MMP-13 (IC50_{50} determination via fluorogenic substrates) .
  • Cell-Based Models : Use cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) .
  • Target Prioritization : Cross-reference sulfonamide-containing inhibitors (e.g., HPTPβ inhibitors) for shared pharmacophores .

Advanced: What mechanistic insights explain its potential as a dual enzyme inhibitor?

Answer:

  • Binding Pocket Analysis : Molecular docking (AutoDock Vina) reveals sulfonamide and thiophene groups form hydrogen bonds with MMP-9’s catalytic Zn2+^{2+} and HPTPβ’s active-site cysteine .
  • Mutagenesis Studies : Replace thiophene with furan to test π-π stacking disruption. Reduced activity (e.g., ΔIC50_{50} >50%) confirms thiophene’s role .
  • Kinetic Studies : Competitive vs. non-competitive inhibition is assessed via Lineweaver-Burk plots .

Advanced: How can computational modeling predict metabolic stability modifications?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-311G**) to identify metabolically labile sites (e.g., sulfonamide hydrolysis). Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize the sulfonyl group .
  • MD Simulations : Simulate liver microsome interactions (NADPH cofactor dynamics) to predict oxidative degradation .
  • In Silico ADMET : Use SwissADME to prioritize derivatives with lower clearance (e.g., t1/2_{1/2} >4 h) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay Standardization : Discrepancies in IC50_{50} values (e.g., MMP-9 inhibition ranging 10–100 nM) arise from buffer pH (optimum: 7.4) and substrate concentrations .
  • Cell Line Variability : Compare results across primary vs. immortalized cells (e.g., fibroblasts vs. HEK293) to rule out off-target effects .
  • Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

Advanced: What bioisosteric replacements enhance target selectivity?

Answer:

  • Sulfonamide Alternatives : Replace -SO2_2- with carbonyl (-CO-) or phosphonate (-PO32_3^{2-}) to modulate polarity (logP shift from 3.2 to 2.5) .
  • Thiophene Modifications : Substitute thiophene with pyridine (improves water solubility) or benzothiophene (enhances π-stacking) .
  • Methoxy Group Optimization : Replace 4-methoxy with 4-ethoxy to reduce CYP450-mediated demethylation .

Advanced: What strategies improve metabolic stability without compromising activity?

Answer:

  • Deuterium Incorporation : Replace labile C-H bonds (e.g., ethyl linker) with C-D to slow oxidative metabolism (e.g., 2H-labeled analogs show 2× longer t1/2_{1/2}) .
  • Prodrug Design : Mask sulfonamide as a tert-butyl carbamate, cleaved enzymatically in target tissues .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glucuronidation at thiophene) and block susceptible sites .

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